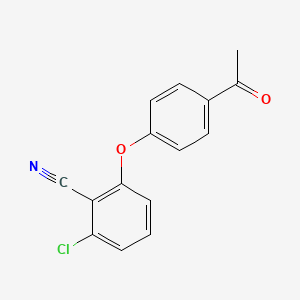

2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Polymer Synthesis and Catalysis

Research in the field of polymer synthesis has shown interest in compounds structurally related to 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile for their potential use in catalysis. For example, studies on the copper-catalyzed oxidative coupling of 2,6-dimethylphenol, leading to the production of high-performance thermoplastics, have utilized related compounds as catalysts or monomers (Huisman et al., 2006). Such research underscores the importance of these compounds in developing new materials with enhanced properties.

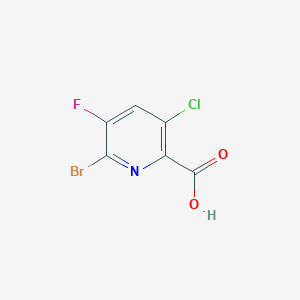

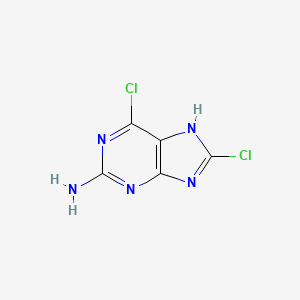

Molecular Docking and Antimicrobial Activity

Compounds with similar structures to 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile have been investigated for their biological activities. A study on novel pyridine derivatives demonstrated their synthesis and application in molecular docking and in vitro screenings for antimicrobial and antioxidant activities (Flefel et al., 2018). This suggests potential research avenues for 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile in drug discovery and biological applications.

Environmental Chemistry

In the environmental chemistry domain, related compounds have been studied for their roles as intermediates in the formation of pollutants or their breakdown products. For example, research on chlorophenols, compounds structurally related to 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile, has explored their occurrence as precursors to dioxins in chemical processes, including waste incineration (Peng et al., 2016). This highlights the environmental relevance of studying such compounds.

Photocatalysis and Photochemistry

Research into the photocatalytic applications of related compounds has shown potential for environmental remediation. A study on the removal of chlorinated hydrocarbons from water using Fe(III) homogeneous photocatalysis under UV light points to the utility of such compounds in degrading persistent organic pollutants (Andreozzi et al., 2006).

作用機序

Target of Action

The primary target of 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile is CD22 , a cell surface antigen expressed by B-lymphoid malignancies . This compound is part of a class of drugs known as antibody-drug conjugates (ADCs) , which are designed to deliver cytotoxic payloads to specific cell types .

Mode of Action

The compound interacts with its target through a mechanism involving an antibody-mediated receptor binding . The ADC, which includes 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile, binds to the CD22 antigen with subnanomolar affinity . Upon binding, the ADC is internalized into the cancer cells, where the cytotoxic payload is released .

Biochemical Pathways

The compound affects the biochemical pathways associated with cancer cell growth and proliferation . The cytotoxic payload delivered by the ADC leads to cell death, thereby inhibiting the growth of B-cell lymphoma . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

The pharmacokinetics of 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile involve its absorption, distribution, metabolism, and excretion (ADME) properties. As part of an ADC, the compound exhibits strong pharmacokinetics and high pharmaceutical activity . The drug-to-antibody ratio of these ADCs mainly ranges from 2 to 4 , indicating a controlled delivery of the cytotoxic payload.

Result of Action

The molecular and cellular effects of 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile’s action include potent cytotoxicity against CD22+ B-cell lymphoma cell lines . In preclinical studies, the compound has shown potent inhibition of growth in B-cell lymphoma xenografts, leading to cures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Acetylphenoxy)-6-chlorobenzenecarbonitrile. For instance, the expression level of the CD22 antigen on cancer cells can affect the compound’s efficacy

特性

IUPAC Name |

2-(4-acetylphenoxy)-6-chlorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c1-10(18)11-5-7-12(8-6-11)19-15-4-2-3-14(16)13(15)9-17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYHNKPPAPFSQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Acetylphenoxy)-6-chlorobenzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furan-2-yl(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2930541.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2930545.png)

![7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2930546.png)

![3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2930549.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2930552.png)